2-Methoxy-N-methyl-3-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63906-83-2 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-N-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16-15(17)13-10-6-9-12(14(13)18-2)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
CYWGCYGKXOAPHY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy N Methyl 3 Phenylbenzamide
Established Synthetic Pathways for Benzamide (B126) Formation
The construction of 2-Methoxy-N-methyl-3-phenylbenzamide can be logically approached through the synthesis of its carboxylic acid precursor, 2-methoxy-3-phenylbenzoic acid, which is then coupled with methylamine (B109427). A primary route for forming the 3-phenyl substituted benzoic acid core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds between aryl halides and arylboronic acids. rsc.orgorganic-chemistry.org
A plausible pathway begins with 2-methoxy-3-bromobenzoic acid, which can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-methoxy-3-phenylbenzoic acid. rsc.orgnih.gov Once this key intermediate is obtained, several established methods can be employed to form the final amide.
Amide Coupling Strategies (e.g., Carboxylic Acid Activation with Amines)
The most common and versatile method for forming an amide bond is the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. nsf.gov This process involves the in situ activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine.
In the context of synthesizing this compound, this strategy involves the reaction of 2-methoxy-3-phenylbenzoic acid with methylamine in the presence of a suitable coupling reagent and base.
A widely used combination of reagents for amide bond formation is a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange into a stable N-acylurea byproduct, reducing the yield. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine (methylamine) to form the desired amide. [28 from initial search]
Table 1: Representative Conditions for DIC/HOBt Mediated Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 2-methoxy-3-phenylbenzoic acid | Methylamine | DIC (1.1 eq), HOBt (1.1 eq) | N,N-Diisopropylethylamine (DIPEA) (2.0 eq) | Dimethylformamide (DMF) | Room Temperature | High |
Carbodiimides are a class of compounds frequently used as dehydrating agents to promote the condensation of carboxylic acids and amines. [27 from initial search] Besides DIC, other common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The general mechanism involves the carboxylic acid adding across the C=N double bond of the carbodiimide, forming the reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to furnish the amide and a urea (B33335) byproduct. [28 from initial search] While effective, a drawback of using DCC is the formation of dicyclohexylurea, which can be difficult to remove, whereas the urea byproduct from DIC and EDC is generally more soluble and easier to separate. [20 from initial search]
Acyl Chloride-Amine Condensation Routes
An alternative to activating the carboxylic acid in situ is to first convert it into a more reactive derivative, such as an acyl chloride. This two-step process is a classic and highly effective method for amide synthesis. [17 from initial search]
First, 2-methoxy-3-phenylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 2-methoxy-3-phenylbenzoyl chloride. This acyl chloride is a potent electrophile. In the second step, the isolated acyl chloride is reacted with methylamine. The reaction is typically rapid and often exothermic, proceeding via a nucleophilic acyl substitution mechanism where the amine displaces the chloride ion. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. chemicalbook.com
Table 2: Typical Reaction Parameters for Acyl Chloride-Amine Condensation
| Acyl Chloride | Amine | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|
| 2-methoxy-3-phenylbenzoyl chloride | Methylamine (2.0 eq) | Triethylamine (Et3N) (1.1 eq) | Dichloromethane (CH2Cl2) | 0 °C to Room Temp | High yield of this compound |
Alternative and Emerging Synthetic Protocols
Beyond the traditional methods, research continues to yield novel protocols for amide bond formation. These include the use of boronic acid catalysts, which can promote direct thermal amidation between carboxylic acids and amines by facilitating the removal of water. [5 from initial search] Other emerging strategies involve redox-neutral processes and the use of specialized activating agents that minimize waste and improve reaction efficiency. For instance, N,N'-carbonyldiimidazole (CDI) can be used to form an activated acyl-imidazole intermediate, which reacts cleanly with amines to produce amides with gaseous carbon dioxide and imidazole (B134444) as the only byproducts. researchgate.net
Green Chemistry Approaches in Benzamide Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzamide synthesis. A significant advancement is the development of catalytic Suzuki-Miyaura coupling reactions that can be performed in water, reducing the reliance on volatile organic solvents. rsc.orgrsc.org Catalysts have been designed that are water-soluble and stable in air, allowing for high-yielding syntheses of biphenyl (B1667301) carboxylic acids under mild, room-temperature conditions. rsc.org
For the amidation step, solvent-free approaches have been reported. One such method involves the use of methoxysilanes as coupling agents, which allows for the reaction of carboxylic acids and amines to proceed in good to excellent yields without any solvent, often without the need for an inert atmosphere. rsc.org Furthermore, biocatalysis presents a green alternative, utilizing enzymes to catalyze amide bond formation under mild conditions with high specificity. Another approach involves the direct thermal condensation of acids and amines, which, while often requiring high temperatures, avoids the use of any coupling reagents, thus maximizing atom economy. [14 from initial search] These green methodologies are applicable to the synthesis of this compound, offering pathways that reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free and Aqueous Media Reactions
In recent years, a significant push towards "green chemistry" has emphasized the use of solvent-free (solid-state) reactions or aqueous media to reduce environmental impact. While specific literature detailing the synthesis of this compound under these exact conditions is not prevalent, the principles are widely applied to the formation of benzamide derivatives.
Amide synthesis is often performed by reacting a carboxylic acid with an amine. In a solvent-free context, this can be achieved by heating a mixture of the acid and amine, sometimes with a catalyst, which minimizes waste and can lead to higher throughput. Similarly, performing reactions in water is a desirable green alternative. For example, the synthesis of amides from alcohols and azides has been successfully catalyzed by a bifunctional Au/DNA catalyst in an aqueous solution. rsc.org These methodologies present a viable, though underexplored, avenue for the synthesis of the target compound.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Amides
| Feature | Conventional Synthesis | Solvent-Free / Aqueous Media |
|---|---|---|
| Solvent | Often uses volatile organic compounds (VOCs) | None or water |
| Energy | Typically requires prolonged heating | Can be more energy-efficient |
| Waste | Generates significant solvent waste | Minimal waste generation |
| Purification | May require extensive chromatography | Often simpler work-up |
Catalytic Methods (e.g., Transition Metal Catalysis, Biocatalysis, Organocatalysis)
Catalytic methods are central to modern organic synthesis, offering high efficiency, selectivity, and the ability to form bonds that are otherwise difficult to construct.
Transition Metal Catalysis: Transition metals, particularly palladium, play a crucial role in the synthesis of biaryl compounds and in C-N bond formation. The phenyl group at the 3-position of the target molecule could be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. More advanced methods allow for the direct cross-coupling of amides by activating the N-C(O) bond. nsf.gov For instance, commercially available and air-stable palladium/N-heterocyclic carbene (NHC) complexes have been shown to be highly effective for this transformation at low catalyst loadings. nsf.gov Iron-catalyzed methods have also been developed for the cross-coupling of N-methoxy amides with arylboronic acids to furnish N-aryl amides. researchgate.net
Biocatalysis: The use of enzymes (biocatalysis) for chemical synthesis offers unparalleled selectivity under mild reaction conditions. While specific biocatalytic routes to this compound are not documented, enzymes like transaminases are used in the industrial synthesis of chiral amines. researchgate.netchimia.ch For example, a high-productivity process was developed for (S)-methoxyisopropylamine via the transamination of methoxyacetone. researchgate.net This highlights the potential for developing an enzymatic process for the amidation step in the synthesis of the title compound, possibly leading to an enantioselective synthesis if a chiral center were present.
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. While specific applications in the synthesis of this compound are not prominent in the literature, organocatalysts are widely used for various transformations, including amidation reactions, which could be adapted for its synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. jocpr.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity. chemicaljournals.comnih.gov This technique is based on the efficient heating of polar molecules by the microwave energy. jocpr.com
The synthesis of amides is a reaction class that benefits significantly from microwave assistance. For example, the hydrolysis of benzamide to benzoic acid, which takes nearly an hour by conventional heating, can be completed in 7 minutes with a 99% yield under microwave conditions. chemicaljournals.com Similarly, the synthesis of various heterocyclic compounds and other organic molecules has been expedited using this technology. nih.gov A rapid, microwave-assisted, one-pot synthesis of primary amines has been developed via the reductive N-alkylation of methyl carbamate (B1207046) with aldehydes, demonstrating the utility of this method for creating diverse amines. organic-chemistry.org Applying MAOS to the final amidation step or the preceding cross-coupling reaction in the synthesis of this compound could significantly enhance the efficiency of its production.
Table 2: Comparison of Microwave vs. Conventional Synthesis for Selected Reactions
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Hydrolysis of Benzamide | ~ 1 hour | 7 minutes | Significant | chemicaljournals.com |
| Synthesis of Benzoic Acid | 30 minutes (reflux) | 10 minutes | Yes | |
| Synthesis of N-phenylsuccinimide | N/A | 4 minutes (solvent-less) | N/A | chemicaljournals.com |
Functionalization and Derivatization Strategies for the this compound Scaffold
Once the core scaffold of this compound is synthesized, it can be further modified to create a library of related compounds. These modifications can target the benzene (B151609) rings, the amide nitrogen, or the peripheral substituents.
Electrophilic Aromatic Substitution on the Benzene Rings
The two benzene rings of the molecule are susceptible to electrophilic aromatic substitution (EAS), such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution is directed by the existing groups on the rings. masterorganicchemistry.com
On the benzamide ring: This ring has three substituents: the methoxy (B1213986) group (-OCH₃), the N-methylcarboxamide group (-CONHCH₃), and the phenyl group (-C₆H₅). The methoxy group is a strong activating group and an ortho, para-director. masterorganicchemistry.com The amide group is a deactivating group and a meta-director. The phenyl group is a weak activating group and an ortho, para-director. The outcome of an EAS reaction will depend on the interplay of these directing effects and the reaction conditions. The positions ortho and para to the powerful methoxy director are the most likely sites of substitution.
On the phenyl substituent: This ring is unsubstituted and will react as benzene, although the point of attachment to the other ring will direct incoming electrophiles to its own ortho and para positions.
For example, nitration of methyl benzoate, a related compound, is a standard laboratory procedure that illustrates the directing effects of an ester group. youtube.com
Modifications at the Amide Nitrogen
The amide nitrogen provides a handle for further functionalization. While it already bears a methyl group, various reactions can be envisioned.
N-Acylation/Alkylation: Although challenging due to the resonance of the amide bond, further substitution is possible under specific conditions.
Activation for Cross-Coupling: A key strategy for modifying amides involves their activation to enable cross-coupling reactions. This can be achieved by installing a group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group. nsf.gov This "twists" the amide bond, disrupts the resonance, and facilitates cleavage of the N-C(O) bond by a metal catalyst. nsf.gov
Conversion to Weinreb Amides: The related N-methoxy-N-methylamides, known as Weinreb amides, are versatile intermediates in organic synthesis. Their preparation from carboxylic acids is well-established and allows for the synthesis of ketones from organometallic reagents without over-addition. rsc.org
Transformations of the Methoxy and Phenyl Substituents
The methoxy and phenyl groups are also amenable to chemical transformation.
Methoxy Group: The methyl ether of the methoxy group can be cleaved to reveal a phenol (B47542) (a hydroxyl group). This is a common transformation, often achieved using reagents like boron tribromide (BBr₃). The resulting phenol is a versatile functional group that can participate in a wide range of reactions, such as etherification, esterification, and serving as a nucleophile in various coupling reactions. The presence of hydroxy groups can enhance the antioxidant activity of related benzazole derivatives. nih.gov
Phenyl Group: The phenyl group can be functionalized using electrophilic aromatic substitution as described previously. If a leaving group (like a halogen) is introduced onto the phenyl ring, it can then be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach a wide variety of other substituents, further diversifying the molecular structure.
Regioselectivity and Stereoselectivity in Chemical Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are critical considerations in its synthesis and functionalization. While specific studies on this compound are not prevalent, predictions regarding its reactivity can be inferred from the electronic and steric influences of its substituents on the biphenyl scaffold.
Regioselectivity in Electrophilic Aromatic Substitution:
The benzamide ring of this compound contains three key substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS): the methoxy group (-OCH₃), the N-methylbenzamide group (-C(O)N(H)CH₃), and the phenyl group (-C₆H₅).
The methoxy group is a potent activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the N-methylbenzamide group is a deactivating group and is primarily meta-directing, owing to the electron-withdrawing nature of the carbonyl moiety. The phenyl group is weakly activating and ortho, para-directing.
The interplay of these directing effects determines the likely positions of electrophilic attack. The positions ortho and para to the strongly activating methoxy group are expected to be the most nucleophilic and, therefore, the most probable sites for substitution. However, steric hindrance from the adjacent phenyl and N-methylbenzamide groups may disfavor substitution at the positions immediately flanking the methoxy group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Electrophilic Attack | Activating/Deactivating Influence | Directing Effect | Predicted Outcome |
| C4 | Methoxy (-OCH₃) | para-directing | Favorable |
| C6 | Methoxy (-OCH₃) | ortho-directing | Favorable, but potential steric hindrance |
| C5 | N-methylbenzamide (-C(O)N(H)CH₃) | meta-directing | Favorable |
Stereoselectivity:
Stereoselectivity in reactions involving this compound would be a significant factor in transformations that introduce new stereocenters or in the case of atropisomerism. The presence of the bulky phenyl and N-methylbenzamide groups at the C3 and C1 positions of the benzamide ring, respectively, creates a sterically hindered environment. This steric congestion can restrict the rotation around the C1-C1' biaryl bond, potentially leading to atropisomers which are stereoisomers resulting from hindered rotation about a single bond.
The synthesis of this compound or its derivatives via methods that create the biaryl bond, such as Suzuki or Negishi coupling, could exhibit diastereoselectivity if chiral centers are present in the precursors or if chiral ligands are employed with the catalyst. Furthermore, reactions at the N-methylamide moiety or at positions on the aromatic rings could proceed with diastereoselectivity if the molecule possesses pre-existing stereocenters or if the atropisomeric forms are stable and separable.
Without specific experimental data, the degree of stereocontrol in reactions involving this compound remains a matter of theoretical consideration. The development of stereoselective synthetic routes would likely rely on the use of chiral catalysts, auxiliaries, or reagents to control the formation of the desired stereoisomer.
Table 2: Potential Stereoselective Transformations Involving this compound
| Reaction Type | Potential for Stereoselectivity | Controlling Factors |
| Atroposelective Synthesis | High | Steric bulk of substituents, reaction temperature, catalyst/ligand system |
| Asymmetric Biaryl Coupling | High | Chiral ligands, chiral substrates |
| Diastereoselective Functionalization | Moderate to High | Pre-existing stereocenters, chiral reagents/catalysts |
Further empirical studies are necessary to fully elucidate the regiochemical and stereochemical outcomes of reactions involving this compound and to develop synthetic methodologies that can control these aspects with high precision.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Elucidation of Molecular Geometry via X-ray Crystallography
In other substituted benzamides, such as 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit is also twisted relative to the two benzene (B151609) rings, with dihedral angles of 28.17 (13)° and 26.47 (13)°, respectively. nih.gov The substituents themselves, like the methoxy (B1213986) and nitro groups, tend to remain nearly coplanar with their attached aromatic rings. nih.gov For instance, C-O-C-C torsion angles for methoxy groups are often small, such as -1.3 (4)° and -4.6 (4)°, indicating they lie almost in the plane of the ring. nih.gov For 2-Methoxy-N-methyl-3-phenylbenzamide, one would expect a non-planar conformation, with specific torsional angles determined by the interplay of steric repulsion between the ortho-methoxy group, the N-methyl group, and the adjacent phenyl ring.
Table 1: Selected Torsional and Dihedral Angles in Analogous Benzamide (B126) Structures
| Compound | Description | Angle (°) |
|---|---|---|
| 4-Methoxy-N-methylbenzamide | Dihedral angle between amide group and benzene ring | 10.6 (1) |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral angle between central amide unit and C1–C6 benzene ring | 28.17 (13) |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral angle between central amide unit and C8–C13 benzene ring | 26.47 (13) |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C15–O1–C3–C2 torsion angle of methoxy group | -1.3 (4) |
The way molecules pack in a crystal is directed by a network of non-covalent intermolecular interactions. In the absence of a strong hydrogen bond donor other than the amide N-H (in secondary amides), the crystal packing is often stabilized by a combination of weaker interactions. researchgate.net
Hydrogen Bonding: For secondary amides like N-methylbenzamides, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is an effective acceptor. In the crystal structure of 4-Methoxy-N-methylbenzamide, molecules are linked by intermolecular N—H···O hydrogen bonds, which form molecular chains. nih.govresearchgate.net Weaker C—H···O interactions often provide additional stability to these primary structural motifs. nih.govnih.gov Studies on various N-methyl-N-phenylbenzamides have revealed the prevalence of short, directional C—H···O=C hydrogen bonds that contribute significantly to the total stabilization energy. researchgate.net
π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking. rsc.org The strength and geometry of these interactions depend on the electronic nature of the rings, which is influenced by substituents. rsc.org In some structures, π-π stacking interactions are a key factor in building the three-dimensional architecture from one-dimensional hydrogen-bonded chains. nih.gov For example, in N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, two distinct aromatic π-π stacking interactions with centroid-centroid separations of 3.6150 (1) Å and 3.6837 (1) Å are observed. nih.gov In addition to π-π interactions, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common and help link molecular chains into more complex networks. nih.govresearchgate.net
Mechanistic Probing by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei and for studying dynamic processes in molecules.
Molecules like this compound possess several single bonds around which rotation can occur, leading to different conformations. The rotation around the amide C-N bond is often restricted due to its partial double-bond character, which can lead to the existence of distinct cis and trans isomers. Similarly, rotation around the bonds connecting the phenyl rings to the amide group can be hindered.
Dynamic NMR (DNMR) is the technique of choice for studying these conformational equilibria. unibas.it By recording NMR spectra over a wide range of temperatures, it is possible to observe changes in the spectra as the rate of interconversion between conformers changes. unibas.it At high temperatures, if the interconversion is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of exchange slows, and the signals for the individual conformers may broaden, decoalesce, and finally sharpen into separate sets of peaks at very low temperatures. unibas.it Analysis of these temperature-dependent line shapes allows for the determination of the activation barriers for rotation and the relative populations of the different conformers.
NMR chemical shifts are highly sensitive to the local electronic environment of a nucleus. A strong correlation exists between these parameters and the electronic structure of the molecule, particularly the effects of substituents on the aromatic rings.
For a methoxy group (-OCH₃) attached to an aromatic ring, its ¹⁷O and ¹³C NMR chemical shifts are influenced by resonance interactions with other substituents. uba.ar Electron-withdrawing groups positioned ortho or para to the methoxy group enhance the resonance interaction, leading to a deshielding (a shift to a higher ppm value) of the methoxy ¹⁷O nucleus. uba.ar Conversely, an electron-donating group placed para to the methoxy group can inhibit this resonance, resulting in increased shielding. uba.ar This effect directly links the experimentally measured chemical shifts to the electron-donating or electron-withdrawing nature of the molecular framework. Computational methods, such as the LORG (Localized Orbital/Local Origin) method, can be used to calculate magnetic shielding constants for different conformations, and comparison with experimental values helps to determine the preferred conformation in solution. uba.ar
Table 2: Influence of Electronic Resonance on Methoxy Group NMR Parameters
| Interaction Type | Effect on ¹⁷O Chemical Shift | Effect on ¹³C Chemical Shift |
|---|---|---|
| Enhanced resonance (e.g., with an electron-acceptor) | Deshielding (shift to higher ppm) | Slight deshielding |
| Inhibited resonance (e.g., with an electron-donor) | Shielding (shift to lower ppm) | Slight shielding |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure and bonding, including intermolecular interactions. nih.gov For this compound, the spectra would be dominated by vibrations of the amide, methoxy, and phenyl groups.
The most characteristic vibrations for benzamides include:
N-H Stretching: In secondary amides, this appears as a strong band in the FT-IR spectrum, typically in the range of 3500–3300 cm⁻¹. Its exact position is sensitive to hydrogen bonding; in the solid state, where N-H···O hydrogen bonds are present, the band shifts to a lower frequency (red shift) compared to the gas phase or a dilute solution in a non-polar solvent. nih.gov
C=O Stretching (Amide I band): This is a very intense absorption in the FT-IR spectrum, usually found between 1680 and 1630 cm⁻¹. Like the N-H stretch, its frequency is lowered by hydrogen bonding. nih.gov
N-H Bending and C-N Stretching (Amide II band): This mode involves coupled N-H in-plane bending and C-N stretching. It appears as a strong band in the FT-IR spectrum, typically between 1570 and 1515 cm⁻¹.
Aromatic Vibrations: Phenyl rings give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600–1450 cm⁻¹ region. arabjchem.org
Ether Vibrations: The C-O-C linkage of the methoxy group is expected to produce a strong C-O asymmetric stretching band, typically in the 1275-1200 cm⁻¹ region.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the vibrational frequencies and help in the definitive assignment of the observed experimental bands. nih.govnih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Notes |
|---|---|---|---|
| N-H Stretch | 3500 - 3300 | Strong | Position is highly sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Multiple bands may be observed. |
| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2850 | Medium to Weak | |
| C=O Stretch (Amide I) | 1680 - 1630 | Very Strong | Position is sensitive to hydrogen bonding. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are characteristic of the phenyl rings. |
| N-H Bend (Amide II) | 1570 - 1515 | Strong | |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Characteristic of the methoxy group. |
| Symmetric C-O-C Stretch | 1150 - 1020 | Medium |
Mass Spectrometry for Structural Confirmation and Fragmentation Studies
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₅H₁₅NO₂ and a monoisotopic mass of approximately 241.11 Da. uni.lu In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.
The fragmentation pattern of this compound is dictated by the presence of its key functional groups: the N-methylamide, the methoxy group, and the biphenyl (B1667301) system. The most probable fragmentation pathways involve the cleavage of the most labile bonds, typically those adjacent to heteroatoms or the carbonyl group, leading to the formation of stable carbocations or radicals. chemguide.co.uklibretexts.org
A primary fragmentation event is the α-cleavage adjacent to the carbonyl group. This can occur on either side of the C=O group. Cleavage of the amide C-N bond results in the formation of a 2-methoxy-3-phenylbenzoyl cation. Another significant fragmentation is the loss of the methoxy group's methyl radical (•CH₃), leading to a stable ion at [M-15]⁺. Further fragmentation can involve the loss of carbon monoxide (CO) from the benzoyl cation fragments. The presence of the biphenyl moiety can also lead to cleavages that produce ions corresponding to phenyl (C₆H₅⁺) or substituted phenyl fragments. nist.gov
The predicted fragmentation data, based on established chemical principles and analysis of related structures, are summarized in the table below.
| Predicted m/z | Ion Formula | Proposed Fragment Structure/Origin |
|---|---|---|
| 241 | [C₁₅H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 226 | [C₁₄H₁₂NO₂]⁺ | [M - CH₃]⁺; Loss of a methyl radical from the methoxy group. |
| 210 | [C₁₄H₁₂NO]⁺ | [M - OCH₃]⁺; Loss of a methoxy radical. |
| 182 | [C₁₃H₁₀O]⁺˙ | Loss of the N-methylformamide group (HCONCH₃). |
| 165 | [C₁₃H₉]⁺ | Fluorenyl cation, a common stable fragment in biphenyl systems. |
| 135 | [C₈H₇O₂]⁺ | 2-Methoxybenzoyl cation fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy of this compound provides insights into its electronic structure. The absorption of ultraviolet or visible light by a molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The structure of this compound contains several chromophores: the two phenyl rings, the carbonyl group (C=O) of the amide, the nitrogen atom of the amide, and the oxygen atom of the methoxy group. The interaction and conjugation between these groups determine the compound's absorption spectrum. The primary electronic transitions observed in molecules of this type are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. mdpi.com
The conjugated system, which includes the benzoyl group and the attached phenyl ring, is responsible for intense π → π* transitions. These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to their corresponding π* antibonding orbitals. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. researchgate.net
The lone pairs of electrons on the carbonyl oxygen, amide nitrogen, and methoxy oxygen atoms can undergo n → π* transitions. These transitions involve exciting a non-bonding electron into a π* antibonding orbital of the carbonyl group or the aromatic ring. Compared to π → π* transitions, n → π* transitions are of lower energy and are significantly less intense (lower molar absorptivity). mdpi.com They are often observed as weak shoulders or bands at longer wavelengths than the main π → π* absorption peaks. The substitution pattern on the benzamide ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption maxima. researchgate.net
| Expected Transition | Orbitals Involved | Associated Chromophore | Expected Intensity |
|---|---|---|---|
| π → π | π → π | Conjugated biphenyl and benzoyl system | High |
| n → π | n → π | Carbonyl group (C=O) | Low |
| n → π | n → π | Amide nitrogen and Methoxy oxygen | Low |
In-Depth Theoretical and Computational Research on this compound Not Available in Published Literature
A comprehensive search for dedicated theoretical and computational studies on the chemical compound this compound has found no specific research articles or detailed data required to construct an analysis based on the requested scientific outline. While the methodologies outlined, such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and Frontier Molecular Orbital (HOMO-LUMO) analysis, are standard in computational chemistry, it appears they have not been specifically applied to this compound in available published research.
Databases such as PubChem list the compound, providing basic structural information and predicted properties. However, the entry for this compound explicitly notes a lack of literature or patent data associated with it. uni.lu This indicates a significant gap in the scientific literature concerning the detailed computational and theoretical characterization of this molecule.
Consequently, it is not possible to provide scientifically accurate and detailed research findings for the following requested sections:
Theoretical and Computational Studies of 2 Methoxy N Methyl 3 Phenylbenzamide
Molecular Modeling and Dynamics Simulations:The search yielded no papers on the conformational analysis, potential energy surfaces, or the prediction of molecular interactions specifically for this compound.
Without dedicated studies, any attempt to generate the requested article would involve extrapolating from different molecules, which would be scientifically unsound and speculative. Therefore, a detailed article strictly adhering to the provided outline cannot be created at this time.
Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions
Hirshfeld surface analysis is a sophisticated computational tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. By mapping the electron distribution of a molecule in relation to its nearest neighbors, this method provides a detailed picture of close contacts.
For aromatic amide compounds similar to 2-Methoxy-N-methyl-3-phenylbenzamide, these analyses typically reveal that the crystal structure is stabilized by a combination of hydrogen bonds and van der Waals forces. Studies on analogous benzamides show that contacts involving hydrogen atoms are often dominant. For example, in the crystal structure of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the most significant interactions were found to be H⋯O/O⋯H (30.5%), H⋯C/C⋯H (28.2%), and H⋯H (29.0%). nih.govstrath.ac.uk In another related compound, N-(2-methoxyphenyl)acetamide, H···H contacts made up 53.9% of the surface, with C···H/H···C and O···H/H···O contacts each contributing 21.4%. researchgate.net
Illustrative Data Table of Intermolecular Contacts for a Benzamide (B126) Analogue
The following table, based on published data for a similar benzamide, demonstrates the typical quantitative output from a Hirshfeld analysis.
| Contact Type | Contribution (%) | Description |
| H···H | 29.0% | Represents van der Waals interactions between hydrogen atoms on adjacent molecules. |
| O···H / H···O | 30.5% | Indicates the presence and prevalence of hydrogen bonds, such as C-H···O interactions. |
| C···H / H···C | 28.2% | Relates to weaker C-H···π interactions or other van der Waals contacts. |
| C···C | < 5% | Suggests potential π-π stacking interactions between the aromatic rings. |
| Other Contacts | < 10% | Includes less frequent interactions involving other atoms like nitrogen. |
Disclaimer: This data is derived from a study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide and is presented for illustrative purposes, as specific data for this compound is not available. nih.gov
Energy Framework Analysis builds upon this by calculating the specific interaction energies between a molecule and its neighbors. Using quantum mechanical methods, it quantifies the electrostatic, dispersion, polarization, and repulsion energies. researchgate.netresearchgate.net The results are visualized as a 3D framework where the thickness of the links between molecules corresponds to the strength of the interaction. This provides an intuitive depiction of the energetic topology of the crystal, clearly distinguishing between dominant forces like strong hydrogen-bonding networks and more diffuse dispersion forces that are common in π-stacked systems. researchgate.netresearchgate.net
Computational Prediction of Chemical Reactivity and Regioselectivity
The reactivity of a molecule and the specific sites (regioselectivity) where it will react can be effectively predicted using computational methods based on Density Functional Theory (DFT). mdpi.commdpi.com These approaches provide a deep understanding of a molecule's electronic structure.
Key tools for this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. The HOMO identifies the region most likely to donate electrons (a nucleophilic site), while the LUMO indicates the region most susceptible to accepting electrons (an electrophilic site). The energy difference between these orbitals, known as the HOMO-LUMO gap , serves as an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on a molecule's surface. This provides a guide to its charge distribution and reactive sites.
Electron-rich regions (negative potential; red/yellow): These are prone to attack by electrophiles. For this compound, such regions would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups.
Electron-poor regions (positive potential; blue): These are susceptible to attack by nucleophiles.
For this compound, a DFT study would likely identify the carbonyl oxygen as a primary site for electrophilic interaction. The regioselectivity of reactions on the phenyl rings would be governed by the combined electronic influence of the methoxy and N-methylbenzamide substituents, a factor that could be precisely quantified through these computational models.
Investigation of Biological Interactions and Structure Activity Relationships Non Clinical Focus
Identification and Characterization of Molecular Targets
The benzamide (B126) scaffold is a versatile pharmacophore known to interact with various biological macromolecules, including enzymes and receptors.
Benzamide derivatives have been identified as inhibitors of several enzyme classes. Structure-activity relationship studies reveal that substitutions on the benzamide core significantly influence inhibitory activity and selectivity. nih.gov For instance, a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Research indicated that picolinamide derivatives were generally more potent than their benzamide counterparts, with one compound, 7a , exhibiting the most potent AChE inhibitory activity with an IC₅₀ value of 2.49 ± 0.19 μM. nih.gov Kinetic studies showed this compound acts as a mixed-type inhibitor, suggesting it binds to both the catalytic and peripheral sites of the enzyme. nih.gov
Furthermore, derivatives featuring a 2-methoxybenzamide (B150088) skeleton have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in cell development and cancer. nih.govnih.gov One such derivative demonstrated potent Hh pathway inhibition with a nanomolar IC₅₀ value (0.03 μM), effectively blocking the Smoothened (Smo) receptor, a key component of the pathway. nih.govsemanticscholar.org This suggests that the 2-methoxybenzamide scaffold is advantageous for Hh pathway inhibition. nih.govsemanticscholar.org Other research has focused on benzamides as inhibitors of Mycobacterium tuberculosis QcrB, with potent analogs showing IC₉₀ values as low as 0.09 μM. acs.org
Specific receptor binding profile data for 2-Methoxy-N-methyl-3-phenylbenzamide are not available. However, receptor-ligand binding assays are standard methods used to characterize such interactions. sigmaaldrich.com These assays typically involve incubating a receptor preparation with a radiolabeled ligand to measure binding affinity (Kd) and receptor density (Bmax). sigmaaldrich.comnih.gov For the N-methyl-D-aspartate (NMDA) receptor, for example, radioligand binding assays using agents like ³HMK801 are employed to detect and differentiate ligand activity at various sites on the receptor complex. researchgate.netnih.gov The interaction of drugs with NMDA receptors has been extensively studied using these techniques, which measure the displacement of radioligands to determine the binding affinity of test compounds. springernature.com
Modulation of Cellular Pathways In Vitro (Excluding Human Efficacy/Toxicity)
Consistent with their ability to interact with diverse molecular targets, benzamide derivatives have been shown to modulate various cellular processes in vitro, including cell growth, and to exhibit antiviral and antimicrobial properties.
The effect of benzamides on cellular proliferation can be either stimulatory or inhibitory, depending on the specific compound and cell type. For example, benzamide itself, as an inhibitor of poly (ADP-ribose) synthetase, was found to significantly increase cell proliferation in cultured chick limb bud cells while augmenting chondrocytic differentiation. nih.gov Conversely, novel 2-methoxybenzamide derivatives designed as Hedgehog signaling pathway inhibitors have demonstrated potent antiproliferative activity. nih.govnih.gov One compound, in particular, displayed encouraging antiproliferative effects against a vismodegib-resistant cell line, highlighting its potential to overcome drug resistance. nih.govsemanticscholar.org
The N-phenylbenzamide chemical class has emerged as a source of potent antiviral agents against several viruses. researchgate.net A series of these derivatives were synthesized and tested for activity against Enterovirus 71 (EV71), the causative agent of hand-foot-mouth disease. nih.govnih.gov One of the most active compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , displayed inhibitory activity against multiple EV71 strains at low micromolar concentrations. nih.gov
Similarly, two N-phenyl benzamides, CL212 and CL213 , were identified as the most effective compounds against Coxsackievirus A9 (CVA9) and B3 (CVB3) from a library screen. nih.gov The mechanism of action for these compounds appears to involve direct binding to the viral capsid, leading to virion stabilization and prevention of uncoating. nih.govhelsinki.fi
Other N-phenylbenzamide derivatives have shown potent activity against Hepatitis B Virus (HBV). nih.govtandfonline.com The compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was found to be a potent inhibitor of both wild-type and drug-resistant HBV strains. nih.gov The antiviral mechanism for this class of compounds may be associated with the upregulation of the intracellular protein APOBEC3G (A3G), which is known to inhibit HBV replication. tandfonline.com
| Compound | Virus Target | Cell Line | Activity Metric (µM) | Reference |
|---|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) Strain SZ-98 | Vero | IC₅₀: 5.7 ± 0.8 | nih.gov |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) Strain JS-52-3 | Vero | IC₅₀: 8.4 ± 1.0 | nih.gov |
| CL213 | Coxsackievirus A9 (CVA9) | A549 | EC₅₀: 1.0 | nih.gov |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Hepatitis B Virus (Wild-type) | HepG2.2.15 | IC₅₀: 1.99 | nih.gov |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Hepatitis B Virus (Drug-resistant) | HepG2.A64 | IC₅₀: 3.30 | nih.gov |
| AT-130 (Phenylpropenamide derivative) | Hepatitis B Virus (Wild-type) | HepG2 | IC₅₀: 2.4 ± 0.92 | nih.gov |
Benzamide derivatives have demonstrated significant potential as antimicrobial agents. nanobioletters.com The antibacterial activity of this class of compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria. epa.gov One study synthesized twelve benzamide compounds and found that compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com
A particularly promising mechanism of action for benzamide-based antibacterials is the inhibition of the bacterial cell division protein FtsZ. nih.gov Structure-activity relationship studies on benzamides targeting Mycobacterium tuberculosis QcrB have also identified potent analogs. acs.org Research into benzophenone-based tetraamides revealed compounds with MIC values in the range of 0.5-2.0 mg/L against multidrug-resistant strains like MRSA and VRE, with the primary site of action being the bacterial membrane. nih.gov
| Compound Class/Name | Bacterial Strain | Activity Metric (µg/mL) | Reference |
|---|---|---|---|
| Compound 5a | Bacillus subtilis | MIC: 6.25 | nanobioletters.com |
| Compound 5a | Escherichia coli | MIC: 3.12 | nanobioletters.com |
| Compound 6b | Escherichia coli | MIC: 3.12 | nanobioletters.com |
| Compound 6c | Bacillus subtilis | MIC: 6.25 | nanobioletters.com |
| Benzimidazole Derivative 4a | Bacillus subtilis | MIC: 12.5 | nih.gov |
| Benzimidazole Derivative 4a | Pseudomonas aeruginosa | MIC: 25 | nih.gov |
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. This is typically achieved through the systematic design, synthesis, and biological evaluation of analogues, as well as through computational modeling.
Design and Synthesis of Analogues with Systematic Structural Modifications
The synthesis and evaluation of analogues with deliberate and systematic changes to the parent structure are fundamental to understanding SAR. This process helps to identify the key chemical features—or pharmacophores—responsible for a compound's biological effects. Modifications can include altering substituent groups, changing the core scaffold, or modifying stereochemistry. These changes can influence a compound's potency, selectivity, and pharmacokinetic properties.
A review of the available scientific literature did not yield specific studies detailing the design and synthesis of a series of analogues based on the this compound scaffold for the purpose of elucidating its SAR. Research on other benzamide derivatives has shown that modifications to the methoxy (B1213986), N-methyl, and phenyl groups can significantly impact biological activity in various contexts. acs.orgmdpi.com However, without specific studies on this compound, any discussion of its SAR would be speculative.
Quantitative Structure-Activity Relationships (QSAR) and Computational SAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical properties of a series of compounds with their biological activities. These models can predict the activity of novel compounds and guide the design of more potent analogues. Computational SAR studies utilize molecular modeling techniques to understand these relationships at a three-dimensional level.
Mechanistic Studies at the Molecular Level (e.g., Protein-Ligand Interactions)
Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. Techniques such as molecular docking and the analysis of protein-ligand crystal structures provide invaluable information about the binding mode and key interactions that drive biological activity.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to estimate the strength of binding, or binding affinity, and to visualize the interactions between the ligand and the active site of the protein.
There are no published molecular docking studies specifically investigating the binding of this compound to a particular protein target. While docking studies have been performed on a wide array of benzamide-containing compounds against various biological targets, the specific binding characteristics of this compound remain unelucidated.
Analysis of Key Interaction Residues in Target Proteins
The identification of key amino acid residues within a protein's binding site that interact with a ligand is a critical outcome of molecular modeling and structural biology studies. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are essential for molecular recognition and biological function.
In the absence of molecular docking or co-crystallography data for this compound, the key protein residues that may be involved in its binding cannot be determined. General principles of protein-ligand interactions suggest that the methoxy and amide moieties could participate in hydrogen bonding, while the phenyl rings would likely engage in hydrophobic or pi-stacking interactions. nih.gov However, without a defined biological target and specific interaction data, these remain general assumptions.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of benzamides is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods is ongoing. researchgate.net Future research on 2-Methoxy-N-methyl-3-phenylbenzamide should prioritize the development of synthetic routes that improve upon traditional methods, which often involve activating carboxylic acids with stoichiometric, atom-uneconomical reagents. researchgate.net
Advanced, sustainable approaches that could be adapted for the synthesis of this compound include:
Direct Condensation Reactions : Green and efficient pathways for creating benzamide (B126) derivatives can be achieved through the direct condensation of benzoic acids and amines. researchgate.net The use of solid acid catalysts, such as ionic liquids immobilized on diatomite earth, under ultrasonic irradiation, presents a mild and rapid method that minimizes waste and avoids harsh reaction conditions. researchgate.net
Catalytic Amidation : The use of catalysts can significantly improve the efficiency of amide bond formation. For instance, a bifunctional Au/DNA catalyst has been shown to facilitate the synthesis of amides from alcohols and azides, offering a novel route that could be explored. rsc.org Other methods involve catalysts like montmorillonite (B579905) K-10 and gallium triflate for synthesizing related heterocyclic structures derived from benzamides. orientjchem.org
Table 1: Comparison of Modern Synthetic Methodologies for Benzamides
| Methodology | Key Features | Potential Advantages for Synthesizing this compound | Reference |
|---|---|---|---|
| Ultrasonic-Assisted Direct Condensation | Uses solid acid catalyst (diatomite earth@IL/ZrCl4); mild, room temperature conditions. | High yields, short reaction times, eco-friendly, and recoverable catalyst. | researchgate.net |
| Continuous Flow Synthesis | Reaction intermediates are used in subsequent steps without isolation. | Improved scalability, safety, and efficiency; reduced manual handling. | google.com |
| Catalytic Amidation (e.g., Au/DNA) | Utilizes novel catalysts to form amide bonds from alternative starting materials like alcohols and azides. | Potentially milder reaction conditions and novel synthetic pathways. | rsc.org |
| Microwave-Promoted Reactions | Uses microwave irradiation to accelerate reactions. | Rapid synthesis times and often improved yields. | orientjchem.org |
Discovery of Unexplored Biological Targets and Mechanisms for Benzamide Scaffolds
The benzamide functional group is a privileged scaffold in drug discovery, present in numerous approved drugs with diverse mechanisms of action. Research into this compound could focus on screening it against a wide array of biological targets to uncover novel therapeutic potential.
Potential Therapeutic Areas for Exploration:
Anticancer Activity : Many benzamide derivatives are potent anticancer agents. A key area of investigation would be the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair. nih.gov Novel benzamides have demonstrated nanomolar inhibitory activity against PARP-1 and induced apoptosis in human colorectal cancer cells. nih.gov Another target is the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. nih.gov
Antimicrobial and Antiviral Activity : The benzene (B151609) amide ether (BAE) scaffold has shown selective bactericidal activity against non-replicating and intracellular Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.org Given its structure, this compound could be evaluated for activity against such persistent bacterial populations.
Antimalarial Activity : Screening of compound libraries has identified novel benzamide scaffolds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Optimization of these scaffolds has led to compounds with strong antiplasmodial effects, suggesting a potential avenue for investigation. researchgate.net
Pesticidal and Fungicidal Activity : By applying principles of bioisosterism, novel benzamides have been designed and synthesized that exhibit significant insecticidal and fungicidal properties, indicating a potential role in agriculture. nih.gov
Table 2: Known Biological Targets for Benzamide Scaffolds
| Biological Target/Activity | Therapeutic Area | Mechanism of Action | Reference |
|---|---|---|---|
| PARP-1 Inhibition | Oncology | Inhibits DNA damage repair in cancer cells, leading to apoptosis. | nih.gov |
| Smoothened (Smo) Receptor Antagonism | Oncology | Inhibits the Hedgehog (Hh) signaling pathway, crucial for tumor growth. | nih.gov |
| Intracellular Mycobacterium tuberculosis | Infectious Disease (Tuberculosis) | Exerts bactericidal activity against non-replicating bacteria, a persistent population. | acs.org |
| Plasmodium falciparum | Infectious Disease (Malaria) | Inhibits parasite proliferation. | researchgate.net |
| Various Fungi and Insects | Agrochemical | Acts as a fungicide and insecticide. | nih.gov |
Development of Advanced Computational Models for Predicting Chemical Behavior and Biological Interactions
Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process by predicting molecular properties and interactions, thereby reducing the time and cost associated with experimental work. stmjournals.combiointerfaceresearch.com Applying these models to this compound could provide crucial insights into its potential.
Key Computational Approaches:
Quantum Mechanics (QM) and DFT : Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound and calculate its electronic properties, such as frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations can predict the dynamic behavior of the compound over time, offering insights into its conformational flexibility and interactions with biological macromolecules like proteins or DNA. stmjournals.com
Machine Learning (ML) and QSAR : By training ML algorithms on large datasets of existing benzamides, models can be developed to predict the properties of novel compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict biological activity, while other models can forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates for synthesis and testing. biointerfaceresearch.comresearchgate.net Naïve Bayes classifiers, for example, have been successfully used to predict chemical mutagenicity from molecular fingerprints. researchgate.net
Molecular Docking : This technique can predict the binding orientation and affinity of this compound to the active site of a specific biological target. biointerfaceresearch.com This is invaluable for hypothesis-driven screening against targets like PARP-1 or the Smo receptor. nih.govnih.gov
The integration of these computational methods can create a robust pipeline for the in silico evaluation of this compound, guiding experimental efforts toward the most promising applications. stmjournals.com
Investigation of this compound and its Derivatives in Materials Science
While the primary focus for benzamides has been in pharmaceuticals, their structural features—particularly their ability to form stable hydrogen bonds—make them interesting candidates for materials science applications. acs.orgscience.gov
Potential Applications in Materials Science:
Crystal Engineering : Benzamides are known to form predictable hydrogen-bonded structures, such as dimeric tapes. acs.org However, they can also suffer from crystalline disorder. Future research could investigate how the specific substituents on this compound influence its crystal packing and whether it can form well-ordered, stable supramolecular structures. Computational crystal structure prediction can aid in understanding and rationalizing these packing motifs. acs.org
Organic Electronics : The phenyl and benzamide groups provide a conjugated system that could be explored for applications in organic electronics. Modification of the benzamide scaffold could lead to materials with interesting photophysical or charge-transport properties for use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Functional Polymers : Incorporating the this compound moiety into a polymer backbone could impart specific properties. The hydrogen-bonding capability of the amide group could be used to create self-healing polymers or materials with enhanced thermal and mechanical stability.
Further investigation into the solid-state properties, photophysics, and polymerization potential of this compound and its derivatives is warranted to unlock their potential in the development of novel functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
